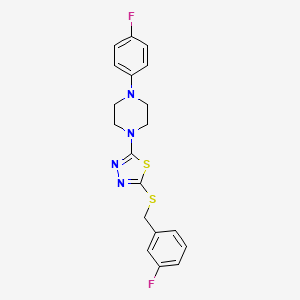
2-((3-Fluorobenzyl)thio)-5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((3-Fluorobenzyl)thio)-5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug development. This compound belongs to the class of thiadiazoles and has shown promising results in various studies.
科学的研究の応用
Synthesis and Biological Activities
Synthesis and Biological Evaluation : Compounds containing the 1,3,4-thiadiazole moiety, which includes the specific compound , have been synthesized and evaluated for various biological activities. For instance, a study synthesized 1,3,4-thiadiazole amide compounds containing piperazine, demonstrating inhibitory effects on certain bacteria and showing antiviral activity against tobacco mosaic virus (Xia, 2015).
Antibacterial and Antifungal Activities : Another study focused on synthesizing 1,3,4-thiadiazole derivatives and evaluating their antibacterial activities. It found that certain derivatives exhibited significant antibacterial activities, highlighting the potential of these compounds in addressing bacterial infections (Qi, 2014).
Antimicrobial and Antilipase Activities : Research on ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates containing 1,3,4-thiadiazole showed that some compounds possessed good-moderate antimicrobial activity against test microorganisms and exhibited antiurease and antilipase activities (Başoğlu et al., 2013).
Antioxidant and Antimicrobial Properties : A study on benzimidazole derivatives containing 1,3,4-thiadiazole reported notable antioxidant and antimicrobial activities, indicating their potential in pharmaceutical applications (Menteşe et al., 2015).
DNA Binding and Anticancer Potential : Compounds with 1,3,4-thiadiazole derivatives demonstrated significant binding with DNA, indicating potential as anti-cancer drug candidates. Their interaction with DNA was evaluated through various spectroscopic methods, revealing their promise in cancer treatment (Farooqi et al., 2018).
Inhibitory Effects on Mycobacterium tuberculosis : A series of compounds, including those with 1,3,4-thiadiazole and piperazine moieties, were evaluated for their inhibitory effects on Mycobacterium tuberculosis. One compound, in particular, showed promising activity against this bacterium (Jeankumar et al., 2013).
Synthesis and Structural Analysis
Synthesis and Crystal Structure Analysis : The synthesis and crystal structure analysis of similar compounds, such as 2-(4-fluorobenzyl)-6-(4-methoxyphenyl)imidazo[2,1-b][1,3,4]thiadiazole, have been conducted. These analyses provide insights into the molecular structures and potential interactions of these compounds (Banu et al., 2013).
Novel Synthesis Approaches : New methods for synthesizing fluorinated thiadiazolotriazinones, which are structurally related, have been explored. These compounds have shown potential as antibacterial agents, indicating the versatility of the 1,3,4-thiadiazole structure in synthesizing new biologically active molecules (Makki et al., 2015).
Molecular Structure and Intermolecular Interactions : A study on 1-[(1,3-benzodioxol-5-yl)methyl]-4-(halobenzoyl)piperazines, which are structurally similar, highlighted the importance of molecular structure and intermolecular interactions. These studies provide valuable insights for the development of new compounds with improved biological activities (Mahesha et al., 2019).
特性
IUPAC Name |
2-[(3-fluorophenyl)methylsulfanyl]-5-[4-(4-fluorophenyl)piperazin-1-yl]-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N4S2/c20-15-4-6-17(7-5-15)24-8-10-25(11-9-24)18-22-23-19(27-18)26-13-14-2-1-3-16(21)12-14/h1-7,12H,8-11,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMJHZUHCDUEXCB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C3=NN=C(S3)SCC4=CC(=CC=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2N4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

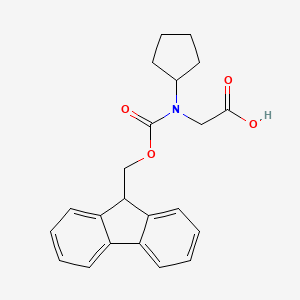
![(E)-3-[4-[(3-chlorophenyl)methoxy]-3-ethoxyphenyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2407838.png)


![1-Methyl-7,8-diphenyl-3-(2-piperidylethyl)-1,3,5-trihydro-4-imidazolino[1,2-h] purine-2,4-dione](/img/structure/B2407842.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(hydroxymethyl)-1-(2-(isopropylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2407845.png)
![N-[(E)-2-(4-tert-butylphenyl)sulfonyl-2-nitroethenyl]-3,5-bis(trifluoromethyl)aniline](/img/structure/B2407847.png)
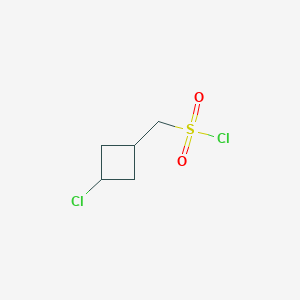
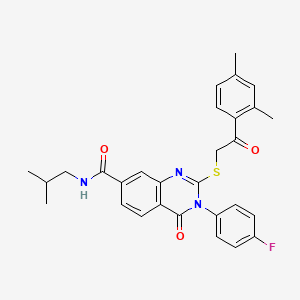
![3,4-dimethoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2407852.png)
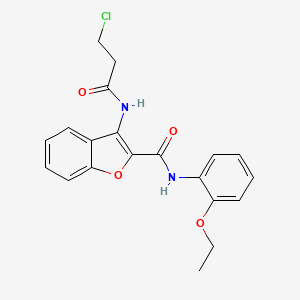
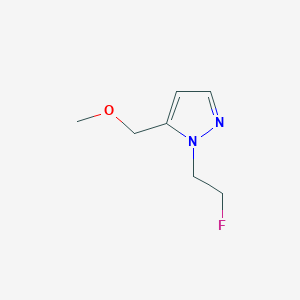
![N-[Cyano-(2,4-dimethoxyphenyl)methyl]-5-fluoro-2-methylbenzamide](/img/structure/B2407857.png)
![3-[Isopropyl(methyl)amino]-2-methylpropanoic acid hydrochloride](/img/structure/B2407859.png)